molecular formula C11H12O5 B3061074 1,3-Benzenedicarboxylic acid, 4-hydroxy-5-(1-methylethyl)- CAS No. 40946-46-1

1,3-Benzenedicarboxylic acid, 4-hydroxy-5-(1-methylethyl)-

Cat. No.: B3061074
CAS No.: 40946-46-1
M. Wt: 224.21 g/mol
InChI Key: VZLMFHBWWLENPY-UHFFFAOYSA-N
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Description

1,3-Benzenedicarboxylic acid, 4-hydroxy-5-(1-methylethyl)- is an organic compound with the molecular formula C11H12O5 It is a derivative of benzenedicarboxylic acid, featuring a hydroxy group and an isopropyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenedicarboxylic acid, 4-hydroxy-5-(1-methylethyl)- typically involves the functionalization of benzenedicarboxylic acid derivatives. One common method is the esterification of 1,3-benzenedicarboxylic acid with appropriate alcohols, followed by selective hydrolysis and functional group transformations to introduce the hydroxy and isopropyl groups .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including catalytic hydrogenation, esterification, and selective oxidation reactions. The choice of catalysts, solvents, and reaction conditions can significantly impact the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarboxylic acid, 4-hydroxy-5-(1-methylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Benzenedicarboxylic acid, 4-hydroxy-5-(1-methylethyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Benzenedicarboxylic acid, 4-hydroxy-5-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The hydroxy and isopropyl groups play a crucial role in its binding affinity and reactivity with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzenedicarboxylic acid, 4-hydroxy-5-(1-methylethyl)- is unique due to the presence of both hydroxy and isopropyl groups, which confer distinct chemical properties and reactivity compared to its analogs. These functional groups enhance its potential for specific applications in various fields, making it a valuable compound for research and industrial use .

Properties

IUPAC Name

4-hydroxy-5-propan-2-ylbenzene-1,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-5(2)7-3-6(10(13)14)4-8(9(7)12)11(15)16/h3-5,12H,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLMFHBWWLENPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC(=C1)C(=O)O)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403295
Record name 1,3-Benzenedicarboxylic acid, 4-hydroxy-5-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40946-46-1
Record name 1,3-Benzenedicarboxylic acid, 4-hydroxy-5-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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